![molecular formula C6H8N4O4 B1212493 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide CAS No. 39205-83-9](/img/structure/B1212493.png)
1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. It also includes studying the compound’s behavior under different conditions .Scientific Research Applications
Antibacterial Applications
- A key application of 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide lies in its antibacterial properties. Research has shown that this compound belongs to a new class of synthetic antibacterial agents. It exhibits an antibacterial spectrum similar to nitrofurantoin but requires lower inhibitory concentrations. This compound has been found effective against experimental bacterial infections in mice, demonstrating its potential as a valuable agent in the field of antibacterial research and therapy (Wick et al., 1973).
Chemical Synthesis and Reactions
- The compound has been involved in various chemical synthesis processes. For instance, it has been used in the synthesis of 4-hydroxypyrazolo[3,4-d]-v-triazine, an analog of hypoxanthine and an aza analog of allopurinol. This highlights its role in creating structurally significant compounds with potential biological applications (Cheng et al., 1968).
Insecticidal and Fungicidal Activities
- Derivatives of this compound have been synthesized and evaluated for insecticidal and fungicidal activities. These studies are crucial for developing new pest control agents, indicating the compound's significance in agricultural and environmental science (Zhu et al., 2014).
Antitumor Applications
- Some derivatives of 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide have shown promising results as antitumor agents. This suggests the potential of this compound and its derivatives in cancer research, offering new avenues for developing anticancer drugs (Santos et al., 2013).
Interaction with Biological Macromolecules
- The compound has been part of studies examining its interaction with biological macromolecules such as DNA and proteins. These interactions are significant for understanding the compound's mechanism of action and potential therapeutic applications (Yu et al., 2017).
Herbicidal Activity
- The compound's derivatives have been explored for their herbicidal activity, demonstrating its utility in developing new agricultural chemicals. This includes its use in controlling weeds and ensuring crop safety (Ohno et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-hydroxyethyl)-3-nitropyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c7-5(12)4-3-9(1-2-11)8-6(4)10(13)14/h3,11H,1-2H2,(H2,7,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIDMDPCSBUPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCO)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192459 | |
Record name | 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide | |
CAS RN |
39205-83-9 | |
Record name | 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039205839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC271261 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-HYDROXYETHYL)-3-NITRO-4-PYRAZOLECARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/729P9SQE0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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